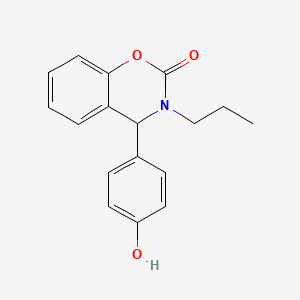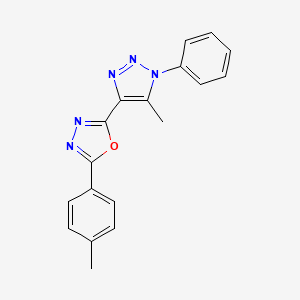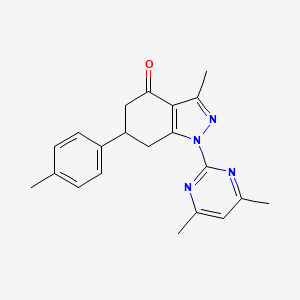
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Übersicht
Beschreibung
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one, also known as PDP, is a naturally occurring compound found in various plants such as maize, wheat, and rice. PDP has been the subject of extensive research due to its potential therapeutic properties.
Wirkmechanismus
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one exerts its therapeutic effects through various mechanisms, including the activation of the Nrf2-Keap1 pathway, which regulates antioxidant and detoxification responses, and the inhibition of pro-inflammatory cytokines. 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has also been found to modulate various signaling pathways involved in neuronal function and survival.
Biochemical and Physiological Effects:
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species and lipid peroxidation products. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In animal models, 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has been shown to improve cognitive function and memory, and protect against neuronal damage induced by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is also relatively easy to synthesize and has been shown to be stable under various conditions. However, one limitation is the lack of standardized protocols for its use in various experimental models, which may lead to inconsistencies in results.
Zukünftige Richtungen
There are several potential future directions for 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one research, including investigating its effects on other neurological disorders such as Parkinson's disease and multiple sclerosis. Further studies are also needed to elucidate the molecular mechanisms underlying its therapeutic effects and to develop more standardized protocols for its use in experimental models. Additionally, the development of 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one analogs with improved bioavailability and pharmacokinetic properties may enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has been shown to have various therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been found to protect against oxidative stress and inflammation-induced damage in various cell types, including neuronal cells. 4-(4-hydroxyphenyl)-3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)-3-propyl-4H-1,3-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-11-18-16(12-7-9-13(19)10-8-12)14-5-3-4-6-15(14)21-17(18)20/h3-10,16,19H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLLBAZNCBVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4442037.png)


![[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4442067.png)
![methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4442068.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)

![N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)
![2-[(4-chlorobenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4442100.png)

![3-(1-pyrrolidinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4442120.png)
![3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)
